Octanoyl carnitine hydrochloride

Vue d'ensemble

Description

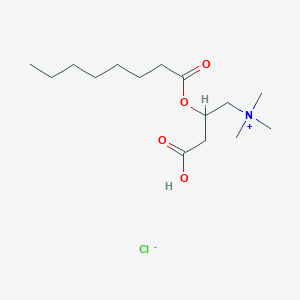

Octanoyl carnitine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C15H30ClNO4 and its molecular weight is 323.85 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Octanoyl carnitine hydrochloride, also referred to as octanoyl-dl-carnitine hydrochloride, is a derivative of carnitine that plays a significant role in lipid metabolism. This acylcarnitine is formed through the esterification of L-carnitine with octanoic acid (caprylic acid) and is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation and energy production. Its biological activity has been studied extensively, particularly in relation to metabolic disorders such as medium-chain acyl-CoA dehydrogenase deficiency and glutaric aciduria type II.

Octanoyl carnitine functions primarily by facilitating the transport of fatty acids across mitochondrial membranes, which is essential for β-oxidation—the metabolic process through which fatty acids are broken down to produce acetyl-CoA, a vital substrate for energy production. The compound interacts with various metabolic enzymes, notably carnitine octanoyltransferase, which converts exogenous acetyl-L-carnitine into acetyl-CoA within mammalian cells .

Metabolism and Tissue-Specific Effects

Research indicates that octanoyl carnitine is metabolized differently across various tissues. For instance, studies have shown that while liver mitochondria can oxidize free octanoate, cardiac and skeletal muscle mitochondria rely on octanoylcarnitine for oxidation. This suggests a tissue-specific mechanism where octanoylcarnitine oxidation rates are independent of carnitine palmitoyltransferase 2 (CPT2) deficiency in muscles .

Clinical Implications

Case studies have demonstrated the therapeutic potential of octanoyl carnitine in managing metabolic disorders. For example, in patients with medium-chain acyl-CoA dehydrogenase deficiency, dietary interventions combined with L-carnitine supplementation have shown positive outcomes, including improved urinary organic acid profiles and restoration of normal free carnitine levels .

Key Studies

- Metabolic Regulation : A study highlighted that octanoyl carnitine enhances the oxidation of branched-chain 2-oxo acids in muscle mitochondria, indicating its role in energy metabolism and substrate utilization.

- Tissue-Specific Oxidation : Investigations into the metabolism of octanoate revealed that while liver can oxidize free octanoate, cardiac and skeletal muscles cannot. Instead, they depend on octanoylcarnitine for energy production .

- Impact on Cardiac Health : A study involving Cpt2M−/− mice demonstrated that dietary interventions using octanoate did not alleviate myocardial hypertrophy or dysfunction, indicating limitations in its compensatory mechanisms for energy provision in cardiac tissues .

Table: Comparison of Biological Activity Across Tissues

| Tissue Type | Oxidation of Free Octanoate | Oxidation of Octanoylcarnitine | Dependency on CPT2 |

|---|---|---|---|

| Liver | Yes | Yes | No |

| Heart | No | Yes | Independent |

| Skeletal Muscle | No | Yes | Independent |

Case Study 1: Medium-Chain Acyl-CoA Dehydrogenase Deficiency

- Patient Profile : Affected individuals showed elevated levels of octanoylcarnitine.

- Intervention : Dietary fat restriction combined with L-carnitine supplementation (25 mg/kg/6 h).

- Outcome : Improved urinary organic acid profiles and normalization of serum transaminases were observed post-treatment .

Case Study 2: Cardiac Function in Cpt2M−/− Mice

Propriétés

IUPAC Name |

(3-carboxy-2-octanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMFUYYXIJGKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3671-77-0 (Parent) | |

| Record name | Octanoylcarnitine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

323.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14919-35-8 | |

| Record name | Octanoylcarnitine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.